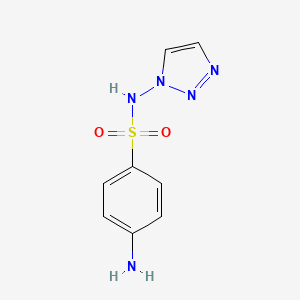
4-Amino-N-(1H-1,2,3-triazol-1-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-(1H-1,2,3-triazol-1-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It features a 1,2,3-triazole ring attached to a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(1H-1,2,3-triazol-1-yl)benzenesulfonamide typically involves the following steps:
Formation of the 1,2,3-triazole ring: This can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as “click chemistry.” The reaction involves the use of an azide and an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.
Attachment of the benzenesulfonamide moiety: The triazole ring is then reacted with a sulfonamide derivative to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-(1H-1,2,3-triazol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the sulfonamide group.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
4-Amino-N-(1H-1,2,3-triazol-1-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial infections due to its sulfonamide moiety.
Chemical Biology: The compound can be used in bioconjugation reactions, leveraging the triazole ring’s stability and reactivity.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as enhanced thermal stability.
Mechanism of Action
The mechanism of action of 4-Amino-N-(1H-1,2,3-triazol-1-yl)benzenesulfonamide involves its interaction with biological targets:
Molecular Targets: The sulfonamide group can inhibit bacterial dihydropteroate synthase, an enzyme involved in folate synthesis.
Pathways Involved: The inhibition of dihydropteroate synthase leads to a decrease in folate production, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
4-Amino-N-(1H-1,2,4-triazol-1-yl)benzenesulfonamide: Similar structure but with a 1,2,4-triazole ring.
4-Amino-N-(1H-1,2,3-triazol-4-yl)benzenesulfonamide: Similar structure but with the triazole ring attached at a different position.
Uniqueness
4-Amino-N-(1H-1,2,3-triazol-1-yl)benzenesulfonamide is unique due to the specific positioning of the triazole ring, which can influence its reactivity and interaction with biological targets. The 1,2,3-triazole ring provides stability and versatility in chemical reactions, making it a valuable scaffold in various applications .
Properties
CAS No. |
51732-40-2 |
|---|---|
Molecular Formula |
C8H9N5O2S |
Molecular Weight |
239.26 g/mol |
IUPAC Name |
4-amino-N-(triazol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C8H9N5O2S/c9-7-1-3-8(4-2-7)16(14,15)12-13-6-5-10-11-13/h1-6,12H,9H2 |
InChI Key |
JBTGJCIHTCIACD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NN2C=CN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




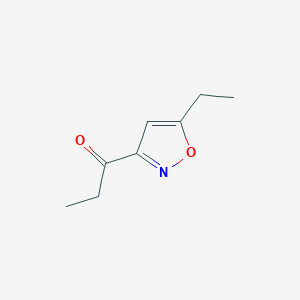
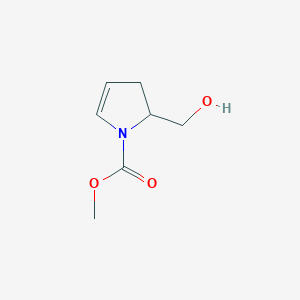
![6-Amino-1-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide](/img/structure/B12875391.png)

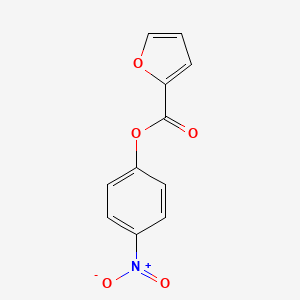
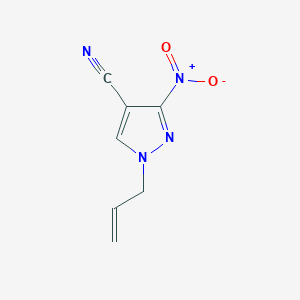
![2-(Difluoromethyl)-6-iodobenzo[d]oxazole](/img/structure/B12875426.png)
![2-(Difluoromethyl)-6-methylbenzo[d]oxazole](/img/structure/B12875434.png)

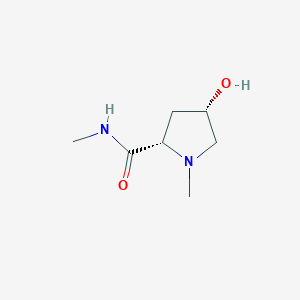
![2-(Aminomethyl)-7-(difluoromethyl)benzo[d]oxazole](/img/structure/B12875462.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-(3-piperidinylmethyl)-3-(2-pyridinylsulfonyl)-](/img/structure/B12875463.png)
